2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Description
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-3-1-2-10-9(11)8-14-12-15-13(16-18(10)12)17-4-6-20-7-5-17/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDLWMIFCZGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=NC(=NN23)N4CCOCC4)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper salts and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, a study focusing on various synthesized compounds revealed that specific derivatives demonstrated potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups was correlated with increased antibacterial efficacy, suggesting that structural modifications could enhance the activity of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one against resistant strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A series of triazoloquinazolinone derivatives were synthesized and evaluated for their anti-tumor activities against various cancer cell lines. Some derivatives showed promising results, indicating that modifications to the triazole moiety could lead to compounds with enhanced cytotoxicity . The structure-activity relationship (SAR) studies suggested that specific substitutions on the quinazolinone scaffold could optimize anti-tumor potency.
Inhibition of Enzymatic Activity
Inhibitory studies have indicated that certain derivatives can inhibit key enzymes involved in bacterial resistance mechanisms. For instance, compounds derived from quinazolinones have been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, making them potential candidates for developing new antitubercular agents . This highlights the importance of further exploring the enzymatic interactions of this compound.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on the triazoloquinazolinone framework and tested their antimicrobial activities against a panel of bacteria and fungi. The most active compounds exhibited minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as future therapeutic agents .
Case Study 2: Anti-tumor Activity Assessment
In another investigation focused on anti-tumor activity, various substituted quinazolinones were screened against multiple cancer cell lines. Compounds with specific substitutions demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents . The study concluded that further optimization of these compounds could lead to novel anticancer drugs.
Mechanism of Action
The mechanism of action of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their potential as kinase inhibitors and anticancer agents.
1,2,4-triazolo[4,3-c]quinazolines: Studied for their cytotoxic activity against various cancer cell lines.
Uniqueness
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features, such as the morpholino group and the fused triazoloquinazoline ring system. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-Morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS No. 320416-21-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C13H15N5O2
- Molar Mass: 273.29 g/mol
- CAS Number: 320416-21-5
Research indicates that compounds related to this compound exhibit various mechanisms of action:
- Cytotoxic Activity : Studies have shown that derivatives of quinazoline compounds can induce cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against murine leukemia L1210 cells with an IC50 of 12 µM and against fibroblast NIH-3T3 cells with an IC50 of 24 µM. The mechanism involved activation of caspase 3 leading to apoptotic cell death .
- Inhibition of Phosphodiesterase (PDE) : Recent studies have explored the potential of quinazoline derivatives as selective inhibitors of phosphodiesterase enzymes, particularly PDE7A. These enzymes are implicated in regulating cAMP levels in immune responses and inflammation. Inhibition of PDE7A by these compounds may offer therapeutic benefits in anti-inflammatory treatments .
Biological Activity Data
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | L1210 (Leukemia) | 12 | Apoptosis via caspase activation |
| Cytotoxicity | NIH-3T3 (Fibroblast) | 24 | Apoptosis via caspase activation |
| PDE Inhibition | PDE7A | Not specified | cAMP regulation |
Case Studies
- Cytotoxic Effects on Cancer Cells : A study focused on the cytotoxic properties of quinazoline derivatives found that they could induce morphological changes in cancer cells and necrosis at micromolar concentrations without affecting the cell cycle directly. This suggests a targeted approach to cancer treatment without typical side effects associated with conventional chemotherapeutics .
- Anti-inflammatory Potential : In another study, a series of triazole derivatives were synthesized and evaluated for their anti-inflammatory activity through PDE7A inhibition. These compounds demonstrated promising results in enhancing cAMP levels while minimizing adverse effects typical of non-selective PDE inhibitors .
Q & A
Q. Example Validation Table
| Derivative | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | C/H/N Analysis (%) |
|---|---|---|---|---|
| 2-(4-Fluorophenyl) | 39.5 | 196–198 | 7.85 (d, J=8 Hz) | 72.31/5.19/16.88 |
| 2-(3-Trifluoromethyl) | 42.0 | 205–207 | 8.12 (s) | 68.45/4.98/15.67 |
| Data adapted from . |
Advanced: How do solvent polarity and temperature affect regioselectivity?
Polar aprotic solvents (e.g., DMF) favor 2-substitution due to stabilization of transition states, while non-polar solvents (e.g., toluene) may shift selectivity to 3-substitution. Elevated temperatures (>100°C) accelerate cyclization but risk side reactions (e.g., ring-opening) .
Advanced: What mechanisms underlie its biological activity?
- GABAA receptor modulation : The triazolo-quinazolinone scaffold binds to the benzodiazepine site, enhancing Cl⁻ influx and neuronal inhibition .
- Tubulin binding : The morpholino group interacts with β-tubulin’s colchicine site, disrupting microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
